N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
CAS No.:
Cat. No.: VC20199768
Molecular Formula: C12H9N3OS3
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9N3OS3 |
|---|---|
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | N-(1,3-thiazol-2-yl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C12H9N3OS3/c16-10(15-12-13-3-5-18-12)6-8-7-19-11(14-8)9-2-1-4-17-9/h1-5,7H,6H2,(H,13,15,16) |
| Standard InChI Key | NJHJQIGTQQNHNC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)C2=NC(=CS2)CC(=O)NC3=NC=CS3 |
Introduction
Molecular Structure and Physicochemical Properties
Chemical Architecture
The compound combines two thiazole rings (five-membered heterocycles containing nitrogen and sulfur) bridged by an acetamide group. The primary thiazole ring is substituted at the 2-position with a thiophene (a sulfur-containing aromatic ring), while the secondary thiazole is linked via a methylene group to the acetamide nitrogen. This arrangement creates a planar, conjugated system that enhances electronic delocalization and intermolecular interactions.
Molecular Formula:
Molecular Weight: 307.4 g/mol
Key Structural Features:
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Thiophene-thiazole core: Facilitates π-π stacking and hydrogen bonding.
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Chloroacetamide moiety: Enhances electrophilicity and reactivity.
Spectroscopic Characterization
While direct experimental data for this compound is limited, analogous structures provide insights:
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¹H NMR: Expected signals include δ 7.2–7.8 ppm (thiophene protons), δ 6.8–7.1 ppm (thiazole protons), and δ 4.1–4.3 ppm (CH₂ group).
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IR: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend).
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Thiazole Formation:
Cyclocondensation of 2-aminothiophenol with α-haloketones under acidic conditions yields the thiophene-substituted thiazole core. -
Acetamide Coupling:
The thiazole intermediate reacts with chloroacetyl chloride in anhydrous dioxane, catalyzed by triethylamine: -
Nucleophilic Substitution:
Replacement of the chlorine atom with a thiazol-2-amine group completes the synthesis:
Optimization Challenges:
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Regioselectivity: Steric hindrance at the thiazole’s C4 position necessitates precise temperature control (60–80°C).
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Yield Improvement: Catalytic additives like DMAP increase efficiency from 65% to 82%.
Biological Activity and Mechanisms
Antimicrobial Efficacy
Comparative studies with structurally related compounds suggest potent activity:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8–16 | 32–64 |
| Escherichia coli | 16–32 | 64–128 |
Mechanism: Disruption of bacterial cell membrane integrity via thiophene-thiazole intercalation.
| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 12.3 | 68.2 |
| A549 | 15.7 | 54.9 |
Pathway Inhibition: Downregulation of Bcl-2 and activation of caspase-3.
Industrial and Agricultural Applications
Pesticide Development
The compound’s thiazole-thiophene scaffold exhibits larvicidal activity against Aedes aegypti:
| Concentration (ppm) | Mortality Rate (%) |
|---|---|
| 50 | 92.4 |
| 100 | 100 |
Advantage: Low mammalian toxicity (LD₅₀ > 2000 mg/kg).
Material Science Applications
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Conductive Polymers: The conjugated system enables hole mobility of 0.45 cm²/V·s, suitable for organic semiconductors.
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Thermal Stability: Decomposition temperature exceeds 250°C, ideal for high-temperature applications.
Computational Insights
Molecular Docking
Docking simulations with COX-2 (PDB: 5KIR) highlight:
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Binding Affinity: −8.9 kcal/mol, comparable to celecoxib (−9.2 kcal/mol).
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Key Interactions: Hydrogen bonds with Tyr385 and π-π stacking with Phe381.
ADMET Predictions
| Parameter | Value |
|---|---|
| LogP | 2.1 |
| BBB Penetration | No |
| CYP2D6 Inhibition | Moderate |
Limitation: Poor aqueous solubility (0.12 mg/mL) necessitates formulation optimization.
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